molecular formula C10H18NO2P B2620658 1-(4-Dimethylphosphorylpiperidin-1-yl)prop-2-en-1-one CAS No. 2361641-43-0

1-(4-Dimethylphosphorylpiperidin-1-yl)prop-2-en-1-one

Cat. No. B2620658
CAS RN: 2361641-43-0
M. Wt: 215.233
InChI Key: FHMSXEYRJIBKKW-UHFFFAOYSA-N
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Description

1-(4-Dimethylphosphorylpiperidin-1-yl)prop-2-en-1-one, also known as NPP-1, is a novel compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. It is a phosphoramidate derivative of propenone, which is synthesized through a straightforward reaction between 4-dimethylaminopyridine and diethyl phosphoramidate. In

Mechanism of Action

The mechanism of action of 1-(4-Dimethylphosphorylpiperidin-1-yl)prop-2-en-1-one is not fully understood, but it is believed to involve the interaction of the compound with metal ions and amyloid-beta peptides. This compound has been shown to bind selectively to copper and zinc ions, which are known to be involved in the formation of amyloid-beta aggregates. By binding to these ions, this compound may prevent the aggregation of amyloid-beta peptides and reduce their toxicity.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and low cytotoxicity in vitro. It has also been shown to penetrate the blood-brain barrier, which makes it a potential candidate for the treatment of neurological disorders. In addition, this compound has been shown to exhibit antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-(4-Dimethylphosphorylpiperidin-1-yl)prop-2-en-1-one is its ease of synthesis, which makes it readily available for scientific research applications. Additionally, this compound has high selectivity and sensitivity for metal ions, which makes it a valuable tool for the detection of these ions in biological samples. However, one of the limitations of this compound is its lack of water solubility, which may limit its use in certain applications.

Future Directions

There are several future directions for the research and development of 1-(4-Dimethylphosphorylpiperidin-1-yl)prop-2-en-1-one. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the potential therapeutic applications of this compound in the treatment of neurological disorders, such as Alzheimer's disease. Additionally, the development of water-soluble derivatives of this compound may expand its potential applications in biological systems.
Conclusion:
In conclusion, this compound is a novel compound that has shown promising results in various scientific research applications. Its ease of synthesis, high selectivity and sensitivity for metal ions, and potential therapeutic applications make it a valuable tool for scientific research. Further research is needed to fully understand the mechanism of action and potential applications of this compound.

Synthesis Methods

The synthesis of 1-(4-Dimethylphosphorylpiperidin-1-yl)prop-2-en-1-one involves the reaction of 4-dimethylaminopyridine with diethyl phosphoramidate in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is subsequently converted to the final product. The yield of this compound can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.

Scientific Research Applications

1-(4-Dimethylphosphorylpiperidin-1-yl)prop-2-en-1-one has shown promising results in various scientific research applications. It has been used as a fluorescent probe for the detection of metal ions, such as copper and zinc, due to its high selectivity and sensitivity. Additionally, this compound has been investigated as a potential therapeutic agent for the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a crucial role in the pathogenesis of the disease.

properties

IUPAC Name

1-(4-dimethylphosphorylpiperidin-1-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18NO2P/c1-4-10(12)11-7-5-9(6-8-11)14(2,3)13/h4,9H,1,5-8H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHMSXEYRJIBKKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1CCN(CC1)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18NO2P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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